Peroxyphosphoric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peroxyphosphoric acid, also known as peroxymonophosphoric acid, is an oxyacid of phosphorus with the chemical formula . This compound is characterized by its high reactivity due to the presence of peroxide linkages, which contribute to its strong oxidizing properties. It is typically encountered as a colorless, viscous liquid and is known for its ability to release oxygen upon decomposition, making it useful in various chemical applications. The compound was first synthesized in 1910 by Julius Schmidlin and Paul Massini through reactions involving phosphorus pentoxide and hydrogen peroxide .

- Decomposition: Upon heating, it can decompose into phosphoric acid and hydrogen peroxide:

- Oxidation Reactions: It acts as a potent oxidizing agent in organic synthesis, capable of oxidizing alkenes, alkynes, and aromatic compounds. For example, it can convert alkenes into epoxides under acidic conditions.

- Electrophilic Reagent: The compound can serve as an electrophilic reagent for hydroxylation of aromatic rings and Baeyer-Villiger oxidation reactions .

The synthesis of peroxyphosphoric acid typically involves several methods:

- Direct Reaction with Hydrogen Peroxide: The primary method involves reacting phosphorus pentoxide with concentrated hydrogen peroxide:

- Electrolysis: Peroxydiphosphates can be produced through electrolysis of phosphate solutions, which can subsequently yield peroxyphosphoric acid.

- Fluorination Method: Phosphoric acid can be treated with fluorine gas to yield peroxyphosphoric acid along with other by-products:

Peroxyphosphoric acid finds utility in various fields:

- Organic Synthesis: It is employed as an oxidizing agent in the synthesis of complex organic molecules.

- Analytical Chemistry: Used in titrations and as a reagent for determining the presence of certain functional groups.

- Disinfectants and Bleaching Agents: Its strong oxidative properties make it suitable for applications in disinfection and bleaching processes.

Research on the interactions of peroxyphosphoric acid with other substances indicates that it can react vigorously with reducing agents and certain metals, potentially leading to hazardous situations such as the release of flammable hydrogen gas. Studies have shown that it can effectively oxidize organic substrates under controlled conditions, highlighting its potential as a reagent in synthetic organic chemistry .

Peroxyphosphoric acid is part of a family of related compounds known as peroxyacids. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Peracetic Acid | A common peroxyacid used for disinfection; less reactive than peroxyphosphoric acid. | |

| Peroxydiphosphoric Acid | A related compound that serves as a precursor; less studied than peroxymonophosphoric acid. | |

| Peroxybenzoic Acid | Known for its use in Baeyer-Villiger oxidation; more stable than peroxyphosphoric acid. | |

| Peroxymonophosphoric Acid | Similar structure but different reactivity profile; often used interchangeably in some reactions. |

Peroxyphosphoric acid stands out due to its unique ability to oxidize a wide range of organic substrates effectively while being less stable than some other peroxyacids, which makes it particularly valuable in synthetic chemistry applications .

The discovery of peroxyphosphoric acid stands as a remarkable achievement in early twentieth-century chemistry, representing one of the first successful attempts to synthesize peroxide-containing phosphorus compounds. Julius Schmidlin and Paul Massini achieved this breakthrough in 1910, establishing the foundation for an entirely new class of phosphorus oxoacids. Their pioneering work emerged during a period of intense chemical exploration, when researchers were actively investigating novel methods for incorporating peroxide functionalities into various molecular frameworks.

The initial characterization efforts revealed that peroxyphosphoric acid exists primarily as peroxymonophosphoric acid with the molecular formula hydrogen three phosphorus oxygen five, appearing as a colorless, viscous liquid under standard conditions. The researchers' early observations documented the compound's remarkable stability considering its peroxide content, noting its resistance to immediate decomposition under ambient conditions. These initial findings established peroxyphosphoric acid as a unique member of the phosphorus oxoacid family, distinguished by its peroxide linkages that confer distinctive chemical reactivity patterns.

Concurrent with the discovery of peroxymonophosphoric acid, Schmidlin and Massini also successfully characterized peroxydiphosphoric acid, though this compound was obtained in notably poor yields through their initial synthetic approaches. The simultaneous discovery of both compounds provided crucial insights into the potential for creating multiple peroxyphosphoric acid variants, each with distinct structural characteristics and reactivity profiles. The researchers recognized that these compounds represented an entirely new category of phosphorus chemistry, with applications extending beyond simple academic curiosity.

The early characterization work established several fundamental properties that continue to define our understanding of peroxyphosphoric acid today. The compound was identified as a triprotic acid with distinctive acid dissociation constants, exhibiting stepwise ionization behavior that reflected the complex electronic environment created by the peroxide functionality. These early measurements provided the first quantitative data regarding the compound's behavior in aqueous solutions, establishing benchmark values that have guided subsequent research efforts.

| Property | Peroxymonophosphoric Acid | Peroxydiphosphoric Acid |

|---|---|---|

| Molecular Formula | H₃PO₅ | H₄P₂O₈ |

| Physical Appearance | Colorless viscous liquid | Colorless solid |

| Discovery Year | 1910 | 1910 |

| Discoverers | Julius Schmidlin and Paul Massini | Julius Schmidlin and Paul Massini |

| Initial Yield | Variable | Poor |

Historical Synthesis Methods

The original synthesis method developed by Schmidlin and Massini involved the direct reaction between phosphorus pentoxide and highly concentrated aqueous hydrogen peroxide solutions. This pioneering approach, while groundbreaking, presented significant practical challenges due to the extremely vigorous nature of the reaction. The researchers noted that the process was difficult to control, with the potential for rapid exothermic reactions that could lead to dangerous conditions and inconsistent product yields.

The fundamental reaction pathway established by these early researchers involved the interaction of phosphorus pentoxide with two equivalents of hydrogen peroxide in the presence of water, producing two equivalents of peroxymonophosphoric acid. Alternative synthetic routes were also explored using metaphosphoric acid and diphosphoric acid as starting materials, demonstrating the versatility of peroxide incorporation into various phosphorus-containing precursors. These early investigations revealed that multiple pathways could lead to peroxyphosphoric acid formation, though each approach presented unique challenges regarding reaction control and product purification.

A significant advancement in synthesis methodology came in 1937 when Gerrit Toennies introduced the use of acetonitrile as an inert solvent to moderate the vigorous reaction between phosphorus pentoxide and hydrogen peroxide. This innovation represented a crucial step forward in making peroxyphosphoric acid synthesis more practical and controllable. Toennies demonstrated that the presence of an appropriate inert solvent could significantly reduce the reaction's violence while maintaining acceptable conversion rates. However, his investigations also revealed that not all solvents were suitable for this purpose, as attempts using diethyl ether or isoamyl alcohol proved unsuccessful.

The development of contemporary synthesis methods has built upon these historical foundations while incorporating modern understanding of reaction kinetics and safety considerations. Current approaches typically utilize phosphorus pentoxide and concentrated hydrogen peroxide within inert solvents such as acetonitrile or carbon tetrachloride. The reaction stoichiometry has been refined to optimize conversion efficiency, with the standard protocol employing tetraphosphorus decoxide, four equivalents of hydrogen peroxide, and two equivalents of water to produce four equivalents of peroxymonophosphoric acid.

More recent methodological innovations have introduced biphasic reaction systems designed to provide even greater control over the synthesis process. These advanced approaches utilize carbon tetrachloride suspensions of phosphorus pentoxide, with concentrated hydrogen peroxide added slowly under vigorous stirring at carefully controlled low temperatures. The implementation of precise temperature control through gradual hydrogen peroxide addition has proven critical for achieving optimal conversion rates, with typical conditions involving phosphorus pentoxide to hydrogen peroxide ratios of 0.5 to 1, seventy percent hydrogen peroxide solutions, reactions conducted at two degrees Celsius, and reaction times extending from 120 to 180 minutes.

| Synthesis Method | Year Introduced | Key Innovation | Advantages | Limitations |

|---|---|---|---|---|

| Direct P₂O₅/H₂O₂ | 1910 | First successful synthesis | Established fundamental chemistry | Vigorous, difficult to control |

| Acetonitrile mediation | 1937 | Inert solvent introduction | Improved reaction control | Solvent limitations identified |

| Biphasic system | Recent | Temperature and phase control | Enhanced conversion rates | Increased complexity |

Evolution of Structural Understanding

The structural understanding of peroxyphosphoric acid has evolved significantly since its initial discovery, progressing from basic empirical formulations to sophisticated molecular characterizations that incorporate advanced spectroscopic and crystallographic techniques. Early structural investigations relied primarily on elemental analysis and basic chemical reactivity studies to establish the fundamental composition and connectivity patterns within the molecule. These preliminary efforts established the presence of peroxide functionality and confirmed the phosphorus oxidation state, but provided limited insight into detailed molecular geometry and electronic structure.

The recognition that peroxyphosphoric acid exists as a triprotic acid with specific acid dissociation constants marked an important milestone in structural understanding. The measured values of 1.1, 5.5, and 12.8 for the three sequential ionization processes provided crucial information about the electronic environment surrounding the phosphorus center and the relative acidities of the various hydroxyl groups. These measurements revealed that the peroxide functionality significantly influences the overall electronic distribution within the molecule, creating a unique ionization pattern distinct from conventional phosphoric acid derivatives.

Advanced spectroscopic techniques have revolutionized our understanding of peroxyphosphoric acid structure, with phosphorus-31 nuclear magnetic resonance spectroscopy proving particularly valuable for characterizing the phosphorus environment. The development of sophisticated nuclear magnetic resonance methodologies has enabled researchers to distinguish between different phosphorus-containing species in complex mixtures, providing unprecedented insights into reaction mechanisms and product distributions. These spectroscopic advances have been instrumental in confirming the structural assignments made through earlier chemical methods and have revealed subtle structural features that were previously undetectable.

The discovery that peroxymonophosphoric acid is stabilized by intramolecular hydrogen bonding represents a significant advancement in structural understanding. This finding explains the compound's relative stability despite containing reactive peroxide functionality and provides insight into the preferred conformational arrangements adopted by the molecule in solution. The intramolecular hydrogen bonding pattern creates a stabilized structure that influences both the chemical reactivity and physical properties of the compound.

Modern structural investigations have also revealed important insights into the behavior of peroxyphosphoric acid in aqueous solutions, particularly regarding its hydrolysis reactions that convert the compound to hydrogen peroxide and phosphoric acid. The kinetic studies of this hydrolysis process have provided valuable information about the mechanism of peroxide bond cleavage and the factors that influence the compound's stability under various conditions. These investigations have established that the hydrolysis process follows predictable kinetic patterns that can be used to predict the compound's behavior in different environments.

The structural relationship between peroxymonophosphoric acid and peroxydiphosphoric acid has been elucidated through comparative studies that highlight the similarities and differences between these related compounds. Peroxydiphosphoric acid features two tetrahedral phosphorus centers linked by a peroxide group, representing a dimeric extension of the basic peroxyphosphoric acid structural motif. This structural comparison has provided valuable insights into the factors that control the formation of different peroxyphosphoric acid derivatives and has guided the development of selective synthesis strategies.

| Structural Feature | Discovery Period | Analytical Method | Significance |

|---|---|---|---|

| Triprotic acid behavior | 1910-1920 | Potentiometric titration | Established ionization pattern |

| Intramolecular hydrogen bonding | 1950-1960 | Infrared spectroscopy | Explained stability |

| Phosphorus environment | 1970-1980 | ³¹P Nuclear Magnetic Resonance | Detailed electronic structure |

| Hydrolysis mechanism | 1980-1990 | Kinetic studies | Stability predictions |

| Comparative structures | 1990-2000 | X-ray crystallography | Structural relationships |

Chemical Formula and Structural Representation

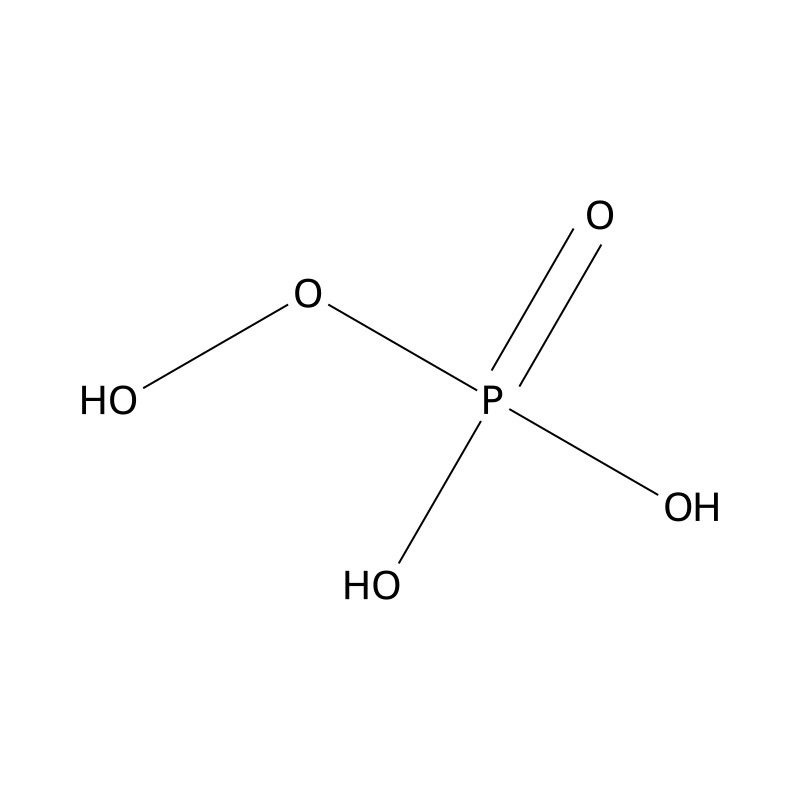

The molecular formula of peroxyphosphoric acid is H₃PO₅, with a molecular weight of 113.99 grams per mole [2] [3]. The compound is registered under the Chemical Abstracts Service number 13598-52-2 [2] [23]. The structural representation can be expressed through various notational systems, including the SMILES notation OOP(O)(O)=O and the International Chemical Identifier InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4) [14].

| Property | Value |

|---|---|

| Chemical Formula | H₃PO₅ |

| Molecular Weight | 113.99 g/mol |

| CAS Registry Number | 13598-52-2 |

| ChEBI ID | CHEBI:29282 |

| PubChem CID | 6326786 |

| ChemSpider ID | 4885506 |

The elemental composition analysis reveals that the compound consists of three hydrogen atoms, one phosphorus atom, and five oxygen atoms [2] [3]. The mass percentage distribution shows oxygen as the predominant component at 70.18%, followed by phosphorus at 27.17%, and hydrogen at 2.65% of the total molecular mass.

| Element | Number of Atoms | Atomic Mass (u) | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|

| Hydrogen (H) | 3 | 1.008 | 3.024 | 2.65 |

| Phosphorus (P) | 1 | 30.97 | 30.970 | 27.17 |

| Oxygen (O) | 5 | 15.999 | 79.995 | 70.18 |

| Total | 9 | - | 113.99 | 100.00 |

Molecular Configuration and Bonding Patterns

The molecular configuration of peroxyphosphoric acid centers around a phosphorus atom that adopts a tetrahedral geometry [8] [10]. The phosphorus atom exists in the +5 oxidation state, which is characteristic of phosphoric acid derivatives [26] [28]. The covalency of phosphorus in this compound is five, meaning it forms five covalent bonds with surrounding atoms [10].

The bonding pattern consists of four phosphorus-oxygen bonds arranged in a tetrahedral configuration around the central phosphorus atom [8] [10]. Specifically, the molecule contains two phosphorus-hydroxyl bonds (P-OH), one phosphorus-peroxide bond (P-OOH), and one phosphorus-oxygen double bond (P=O) [8]. The peroxide linkage (-O-O-) represents the distinctive structural feature that differentiates this compound from conventional phosphoric acid derivatives [4] [6].

| Parameter | Value |

|---|---|

| Central Atom | Phosphorus (P) |

| Phosphorus Oxidation State | +5 |

| Phosphorus Covalency | 5 |

| Molecular Geometry around P | Tetrahedral |

| Bond Angle (ideal) | 109.5° |

| Number of P-O bonds | 4 |

| Number of P-OH bonds | 2 |

| Number of P-OOH bonds | 1 |

| SMILES Notation | OOP(O)(O)=O |

| InChI | InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4) |

| InChIKey | MPNNOLHYOHFJKL-UHFFFAOYSA-N |

The tetrahedral arrangement results in ideal bond angles of approximately 109.5 degrees around the phosphorus center [13]. The phosphorus-oxygen bond distances are expected to be close to 1.53 Angstroms, consistent with typical phosphorus-oxygen bonds in phosphate compounds [24]. The peroxide bond (O-O) introduces structural strain and reactivity that contributes to the compound's oxidizing capabilities [9].

Nomenclature Systems and Alternative Designations

The nomenclature of peroxyphosphoric acid follows established International Union of Pure and Applied Chemistry conventions for phosphorus-containing compounds [14]. The primary IUPAC name is phosphoroperoxoic acid, which reflects the presence of both phosphoric and peroxide functional groups within the molecular structure [14]. An alternative IUPAC designation is (dioxidanido)dihydroxidooxidophosphorus, which provides a more detailed description of the oxidation states and bonding arrangements [14].

The compound is commonly referred to by several alternative names in scientific literature [2] [3] [14]. These include peroxymonophosphoric acid, which emphasizes its monomeric nature relative to peroxydiphosphoric acid, and peroxomonophosphoric acid, which represents a variant spelling of the same concept [2] [3]. Additional designations include oxidanyl dihydrogen phosphate and hydroxy dihydrogen phosphate, which reflect different approaches to describing the hydrogen bonding patterns [2] [3].

| Nomenclature System | Name |

|---|---|

| IUPAC Name (Primary) | phosphoroperoxoic acid |

| IUPAC Name (Alternative) | (dioxidanido)dihydroxidooxidophosphorus |

| Common Name | peroxyphosphoric acid |

| Alternative Name 1 | peroxymonophosphoric acid |

| Alternative Name 2 | peroxomonophosphoric acid |

| Alternative Name 3 | oxidanyl dihydrogen phosphate |

| Alternative Name 4 | hydroxy dihydrogen phosphate |

| Alternative Name 5 | dihydroxyphosphonic acid |

| Alternative Name 6 | monoperoxyphosphoric acid |

The systematic nomenclature reflects the compound's classification as a phosphorus oxoacid, specifically one containing peroxide functionality [2] [14]. The term "peroxy" indicates the presence of the -O-O- linkage, while "phosphoric" denotes the phosphorus-centered acid structure [14]. The multiplicity indicator "mono" distinguishes this compound from related peroxydiphosphoric acid, which contains two phosphorus centers [4] [6].

Physical State and Appearance

Peroxyphosphoric acid, with the molecular formula H₃PO₅, is a colorless, viscous liquid in its pure form [1] . The compound exhibits characteristics typical of concentrated acid solutions, presenting as a thick, syrupy consistency at room temperature. The molecular weight of peroxyphosphoric acid is 113.99 g/mol [3] [4], which is notably higher than that of phosphoric acid (98.0 g/mol) due to the additional oxygen atom in the peroxide linkage.

The compound demonstrates excellent water solubility, readily dissolving in aqueous solutions to form stable acidic solutions [1]. This high solubility is attributed to the presence of multiple hydroxyl groups and the polar nature of the phosphorus-oxygen bonds within the molecular structure. Peroxyphosphoric acid is stabilized by an intramolecular hydrogen bond [1], which contributes to its structural integrity and influences its physical properties.

| Property | Value |

|---|---|

| Molecular Formula | H₃PO₅ |

| Molecular Weight (g/mol) | 113.99 |

| Physical State | Liquid (colorless, viscous) |

| Appearance | Colorless, viscous liquid |

| Water Solubility | Soluble |

Acid-Base Properties

Proton Dissociation Constants

Peroxyphosphoric acid functions as a triprotic acid, capable of donating three protons in stepwise dissociation reactions [1]. The acid dissociation constants demonstrate the compound's relatively strong acidic character, particularly in comparison to conventional phosphoric acid.

The three distinct pKa values for peroxyphosphoric acid are:

- pKa₁ = 1.1

- pKa₂ = 5.5

- pKa₃ = 12.8 [1]

These values indicate that peroxyphosphoric acid is significantly more acidic than phosphoric acid (pKa₁ = 2.16, pKa₂ = 7.21, pKa₃ = 12.32) [5] [6]. The enhanced acidity is attributed to the electron-withdrawing effect of the peroxide group, which increases the tendency for proton dissociation.

| Dissociation Step | pKa Value | Chemical Equation |

|---|---|---|

| First | 1.1 | H₃PO₅ ⇌ H₂PO₅⁻ + H⁺ |

| Second | 5.5 | H₂PO₅⁻ ⇌ HPO₅²⁻ + H⁺ |

| Third | 12.8 | HPO₅²⁻ ⇌ PO₅³⁻ + H⁺ |

Triprotic Acid Behavior

The triprotic nature of peroxyphosphoric acid results in a stepwise ionization pattern characteristic of polyprotic acids [7] [8]. Each successive proton removal becomes increasingly difficult due to electrostatic repulsion between negatively charged species and the decreasing stability of multiply charged anions.

The first dissociation (pKa₁ = 1.1) occurs readily under normal conditions, making peroxyphosphoric acid a relatively strong acid in its initial ionization step. This enhanced acidity compared to phosphoric acid reflects the influence of the peroxide group on the electronic environment of the phosphorus center [1].

The second dissociation (pKa₂ = 5.5) represents a moderate acid strength, while the third dissociation (pKa₃ = 12.8) occurs only under highly basic conditions. This pattern follows the general trend observed in triprotic phosphorus-containing acids, where the pKa values increase progressively due to the accumulating negative charge on the conjugate base species [7] [8].

Thermodynamic Properties

The thermodynamic properties of peroxyphosphoric acid are influenced by the presence of the peroxide linkage, which introduces additional complexity compared to conventional phosphoric acid systems. The compound exhibits thermal instability under certain conditions, particularly in aqueous solutions where hydrolysis reactions can occur [1].

Hydrolysis behavior represents a key thermodynamic characteristic of peroxyphosphoric acid. In aqueous solutions, the compound slowly undergoes hydrolysis according to the following reaction:

H₃PO₅ + H₂O → H₃PO₄ + H₂O₂ [1]

This reaction proceeds spontaneously at ambient temperatures, indicating a negative Gibbs free energy change for the hydrolysis process. The hydrolysis rate is temperature-dependent, with elevated temperatures accelerating the decomposition to phosphoric acid and hydrogen peroxide.

The stability characteristics of peroxyphosphoric acid are enhanced by the intramolecular hydrogen bonding present in the molecular structure [1]. This hydrogen bonding contributes to the compound's ability to exist as a stable liquid phase under normal conditions, despite the inherent reactivity of the peroxide functional group.

Solubility thermodynamics indicate favorable interactions between peroxyphosphoric acid and water molecules, resulting in highly exothermic dissolution processes. The high water solubility reflects strong hydrogen bonding capabilities and favorable enthalpy changes upon solvation.

Spectroscopic Characteristics

The spectroscopic properties of peroxyphosphoric acid provide valuable structural and analytical information, particularly through nuclear magnetic resonance and infrared spectroscopic techniques.

³¹P NMR Spectroscopy offers distinctive characteristics for peroxyphosphoric acid identification. The phosphorus nucleus in peroxyphosphoric acid exhibits chemical shifts that differ significantly from those observed in conventional phosphoric acid [9]. The presence of the peroxide group influences the electronic environment around the phosphorus center, resulting in characteristic downfield or upfield shifts depending on the specific structural arrangement.

Infrared Spectroscopy reveals several diagnostic features characteristic of the peroxyphosphoric acid structure [10] [11]. Key vibrational bands include:

- P=O stretching vibrations in the range of 1160-1270 cm⁻¹ [12]

- P-O stretching vibrations typically observed between 930-1000 cm⁻¹ [12]

- O-H stretching vibrations of the hydroxyl groups appearing at 2170 and 2700 cm⁻¹ [12]

- Peroxide group characteristics that may be distinguished from other oxygen-containing functionalities

The O-H stretching region provides particularly valuable information about hydrogen bonding patterns and molecular associations. The presence of multiple absorption bands in this region reflects the different chemical environments of the hydroxyl groups within the peroxyphosphoric acid structure [12].

UV-Visible Spectroscopy can detect characteristic absorption features associated with the peroxide functionality, although specific data for peroxyphosphoric acid are limited in the available literature. The peroxide group typically exhibits UV absorption that can be used for analytical quantification and structural confirmation.

| Technique | Key Characteristics | Diagnostic Features |

|---|---|---|

| ³¹P NMR | Chemical shift region typical of phosphorus oxoacids | Distinct chemical shift compared to H₃PO₄ |

| Infrared Spectroscopy | P=O stretching (1160-1270 cm⁻¹), P-O stretching (930-1000 cm⁻¹), O-H stretching (2170-2700 cm⁻¹) | Peroxide group vibrations |

| UV-Visible Spectroscopy | UV absorption due to peroxide functionality | Characteristic peroxide absorption bands |

The spectroscopic characterization of peroxyphosphoric acid provides essential tools for compound identification, purity assessment, and structural confirmation in analytical applications. These techniques are particularly valuable given the compound's instability and the need for rapid, non-destructive analysis methods.

| Compound | Molecular Weight (g/mol) | pKa₁ | pKa₂ | pKa₃ | pKa₄ | Oxidizing Properties |

|---|---|---|---|---|---|---|

| Phosphoric Acid (H₃PO₄) | 98.0 | 2.16 | 7.21 | 12.32 | - | No |

| Peroxyphosphoric Acid (H₃PO₅) | 113.99 | 1.1 | 5.5 | 12.8 | - | Yes (strong) |

| Peroxydiphosphoric Acid (H₄P₂O₈) | 193.97 | ≈ -0.3 | ≈ 0.5 | 5.2 | 7.6 | Yes (strong) |